2-Azidophenyl disulfide
Overview
Description
2-Azidophenyl disulfide is an organic compound characterized by the presence of an azide group and a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azidophenyl disulfide typically involves the reaction of 2-aminophenyl disulfide with sodium azide. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, often at elevated temperatures to facilitate the formation of the azide group. The reaction can be represented as follows:
2-Aminophenyl disulfide+Sodium azide→2-Azidophenyl disulfide+Sodium amine
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, safety measures are crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 2-Azidophenyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are common reducing agents.
Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various azide derivatives.
Scientific Research Applications
2-Azidophenyl disulfide has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocycles and other complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with azide groups for subsequent click chemistry reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in materials science for the development of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Azidophenyl disulfide involves the reactivity of the azide group and the disulfide bond. The azide group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes (click chemistry). The disulfide bond can participate in redox reactions, interchanging between thiol and disulfide states, which is crucial in biological systems for protein folding and stabilization.
Comparison with Similar Compounds
2-Aminophenyl disulfide: Lacks the azide group but shares the disulfide bond.
Phenyl disulfide: Contains a disulfide bond but lacks the azide group.
2-Azidophenyl sulfide: Contains the azide group but lacks the disulfide bond.
Uniqueness: 2-Azidophenyl disulfide is unique due to the combination of both the azide group and the disulfide bond, which imparts distinct reactivity and potential applications. The presence of the azide group allows for versatile chemical modifications, while the disulfide bond provides redox activity and stability.
Properties
IUPAC Name |
1-azido-2-[(2-azidophenyl)disulfanyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6S2/c13-17-15-9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)16-18-14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZACQPXRJAXQDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])SSC2=CC=CC=C2N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508467 | |
Record name | 1,1'-Disulfanediylbis(2-azidobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78715-74-9 | |
Record name | 1,1'-Disulfanediylbis(2-azidobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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